(R)-BINAP

Descripción

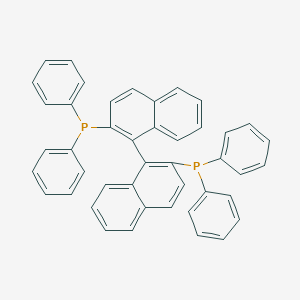

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a chiral bisphosphine ligand widely used in asymmetric catalysis. Its structure consists of two naphthyl groups connected at the 1,1'-positions, with diphenylphosphine substituents at the 2,2'-positions. The dihedral angle between the naphthyl planes in its oxidized form (BINAP oxide) is 94.17°, which influences its coordination geometry and enantioselectivity . BINAP exists in enantiomeric forms, (R)- and (S)-BINAP (CAS: 76189-55-4 and 76189-56-5, respectively), which are critical for inducing chirality in transition metal-catalyzed reactions . Key applications include hydrogenation, arylation, and macrocyclization, where it achieves high enantiomeric excess (ee) .

Propiedades

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALRAIOVNYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913327 | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76189-55-4, 98327-87-8, 76189-56-5 | |

| Record name | (+)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binap, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAP, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

The primary target of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, also known as BIPHEP, is to act as a ligand in various coupling reactions. It binds to metal catalysts, facilitating the coupling of different organic compounds.

Mode of Action

BIPHEP interacts with its targets through its phosphine functional groups. These groups can coordinate to a metal center, forming a chelate complex. This complex acts as a catalyst in various coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling.

Result of Action

The result of BIPHEP’s action is the facilitation of bond formation between organic compounds in various coupling reactions. This leads to the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.

Action Environment

The action of BIPHEP is influenced by various environmental factors, including temperature, solvent, and the presence of a metal catalyst. For instance, it is typically used in a controlled laboratory environment at room temperature. The choice of solvent can also significantly impact the efficiency and selectivity of the coupling reactions.

Actividad Biológica

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP , is a chiral diphosphine ligand that has gained significant attention in the fields of asymmetric catalysis and medicinal chemistry. Its unique structure, characterized by a rigid binaphthyl backbone with two bulky diphenylphosphine groups, allows it to effectively coordinate with various metal centers, enhancing selectivity in catalytic reactions. This article explores the biological activity of BINAP, focusing on its applications in catalysis and potential therapeutic uses.

- Molecular Formula : C₄₄H₃₂P₂

- Molecular Weight : 622.67 g/mol

- Melting Point : 283-286 °C

- Appearance : Colorless solid

The biological activity of BINAP primarily stems from its role as a chiral ligand in asymmetric catalysis. The steric effects and electronic properties of the diphenylphosphine groups facilitate selective binding to metal catalysts, thereby influencing reaction pathways and product distributions. This enantioselectivity is crucial for synthesizing pharmaceuticals and biologically active compounds.

Applications in Catalysis

BINAP is widely utilized in various catalytic processes, including:

- Asymmetric Hydrogenation : BINAP complexes with transition metals such as palladium and rhodium have shown enhanced selectivity in the hydrogenation of prochiral substrates, leading to high enantiomeric excess (ee) values (up to 96% ee) .

- Asymmetric Heck Reactions : The ligand's ability to stabilize metal centers improves the efficiency and selectivity of Heck reactions involving aryl halides and alkenes .

- Hydrosilylation : BINAP facilitates the enantioselective addition of silicon hydrides to ketones and imines, demonstrating its versatility in organic synthesis .

Biological Studies and Case Examples

Recent studies have highlighted the potential biomedical applications of BINAP and its derivatives:

- Cancer Research : BINAP-based copper complexes have been investigated for their photocatalytic properties, showing promise in cancer treatment through targeted drug delivery systems .

- Antimicrobial Activity : Some derivatives of BINAP have exhibited antimicrobial properties, suggesting potential applications in developing new antibiotics .

- Mechanistic Studies : Research has detailed the mechanism of asymmetric hydrogenation using BINAP-ligated ruthenium complexes, providing insights into how these compounds interact at a molecular level to enhance selectivity .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

General Properties of BINAP

- Chemical Formula : C_26H_24P_2

- Molecular Weight : 408.45 g/mol

- Structure : BINAP consists of two diphenylphosphino groups attached to a binaphthyl backbone, exhibiting axial chirality due to restricted rotation around the bond linking the naphthyl rings.

Asymmetric Catalysis

BINAP is primarily recognized for its role in asymmetric catalysis, where it forms stable complexes with various metal catalysts such as palladium, rhodium, and nickel. These complexes are crucial for promoting enantioselective transformations.

- Carbonitration Reactions : BINAP is utilized in the Pd-catalyzed asymmetric carbonitration of (Z)-1-iodo-1,6-dienes, yielding alkyl nitrates with enantiomeric excess (ee) up to 96%. The reaction occurs in a biphasic system involving toluene and water, facilitated by an H-bonding donor and AgNO3 additive .

- Hydrogenation Reactions : Rhodium-BINAP complexes have been employed for the chemoselective hydrogenation of ketones and alkenes. The selectivity and efficiency of these reactions are significantly influenced by the structural features of the BINAP ligand .

Homochiral-Type Ligation

Research has demonstrated that BINAP plays a pivotal role in homochiral-type ligation processes. This involves the assembly of chiral ligands onto metal clusters, which can enhance enantioselectivity in catalytic reactions. Studies indicate that the handedness of BINAP affects the optical properties of metal clusters, leading to distinct circular dichroism (CD) profiles based on ligand configuration .

Case Study 1: Pd-Catalyzed Carbonitration

- Objective : To synthesize alkyl nitrates from (Z)-1-iodo-1,6-dienes.

- Methodology : The reaction was conducted using Pd0 with BINAP as a chiral ligand under specific conditions (biphasic system).

- Results : Achieved high enantiomeric excess (up to 96%) with detailed mechanistic insights revealing oxidative addition and reductive elimination pathways .

Case Study 2: Rhodium-BINAP Complexes in Hydrogenation

- Objective : To evaluate the efficiency of Rh-BINAP complexes in hydrogenating various substrates.

- Methodology : Various ketones were subjected to hydrogenation using Rh-BINAP catalysts.

- Results : High selectivity and yield were observed, demonstrating the effectiveness of BINAP in facilitating enantioselective transformations .

Data Tables

| Application Area | Metal Catalyst | Reaction Type | Enantiomeric Excess (%) |

|---|---|---|---|

| Carbonitration | Pd0 | Asymmetric Carbonitration | Up to 96 |

| Hydrogenation | Rh | Chemoselective Hydrogenation | >99 |

| Enantioselective Synthesis | Ni | C-C Bond Formation | Variable |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Tol-BINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl)

- Structural Difference : Tol-BINAP replaces phenyl groups in BINAP with p-tolyl groups, introducing steric bulk and electronic modulation.

- Performance : Tol-BINAP outperforms BINAP in certain reactions, such as ketone arylations, due to enhanced steric effects and electron-donating properties .

- Synthesis : Requires substitution with p-tolyl groups during ligand preparation, differing from BINAP’s phenyl-based synthesis .

BINAP Oxide

- Structural Difference : Oxidation of BINAP’s phosphorus centers yields BINAP oxide (C₄₄H₃₂O₂P₂), altering its coordination ability.

- Applications: Used in enantioresolution via inclusion complexes with (R)-BINOL, achieving 99% ee for one enantiomer .

- Dihedral Angle: The 94.17° angle between naphthyl planes contrasts with BINAP’s unoxidized form, affecting chiral environments .

BINOL (2,2'-Dihydroxy-1,1'-binaphthyl)

- Functional Difference : Replaces phosphine groups with hydroxyls, making it a Brønsted acid catalyst rather than a metal ligand.

- Role in Resolution: (R)-BINOL resolves BINAP oxide enantiomers, highlighting synergies between binaphthyl-based ligands .

Non-Binaphthyl Ligands

1,1'-Bis(diphenylphosphino)ferrocene

- Backbone Difference : Ferrocene replaces binaphthyl, offering redox-active properties and planar chirality.

- Applications : Less common in asymmetric hydrogenation but useful in redox-triggered catalysis .

Duphos and Tangphos

- Structure: Duphos (1,2-bis(phospholano)benzene) and Tangphos (1,1'-di-tert-butyl-[2,2']-diphospholanyl) feature phospholane rings instead of aryl groups.

- Performance : Both achieve high ee in hydrogenation but require distinct metal complexes (e.g., Rh vs. Ru) compared to BINAP .

Catalytic Performance Data

Métodos De Preparación

Starting Materials and Intermediate Formation

The conventional route begins with (R)-(+)-1,1'-bi-2-naphthol, a C₂-symmetric diol with axial chirality. Treatment with triflic anhydride in dichloromethane converts the hydroxyl groups into triflate leaving groups, yielding (R)-1,1'-binaphthyl-2,2'-diyl ditriflate. This intermediate is highly reactive toward nucleophilic substitution, enabling subsequent phosphine introduction.

Double Lithiation and Phosphine Quenching

The ditriflate undergoes dilithiation using tert-butyllithium in tetrahydrofuran (THF) at -95°C, generating a dilithio species. Quenching this intermediate with diphenylphosphinous chloride (Ph₂PCl) introduces diphenylphosphine groups at the 2,2' positions. Optimal conditions require stoichiometric control (4 equiv Ph₂PCl) and inert atmosphere to prevent oxidation. The reaction affords racemic BINAP in 78% yield after recrystallization from benzene/ethanol.

Resolution of Racemic BINAP

Diastereomeric Complexation with Palladium

Racemic BINAP is resolved using a chiral palladium complex. Treatment with di-μ-chlorobis[(S)-N,N-dimethyl-α-phenylethylamine]dipalladium(II) forms diastereomeric adducts, which are separated via fractional crystallization. The (R)-BINAP-palladium complex precipitates preferentially in ethanol, while the (S)-enantiomer remains in solution.

Recovery of Enantiopure BINAP

The isolated palladium complexes are treated with lithium aluminum hydride (LiAlH₄) in ether, cleaving the metal-phosphine bonds. Subsequent recrystallization yields enantiomerically pure (R)- or (S)-BINAP with >99% ee, as confirmed by chiral HPLC. This method achieves 75–82% recovery efficiency.

Alternative Copper-Mediated C–H Activation

Bisphosphonium Salt Formation

A novel approach employs [Cu(OTf)₂] (OTf = triflate) in acetonitrile to activate C–H bonds in 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. The reaction proceeds via intramolecular C–P bond formation, yielding a bisphosphonium salt. X-ray crystallography confirms the structure, revealing a dihedral angle of 85.7° between naphthyl rings.

Mechanistic Insights

Density functional theory (DFT) calculations suggest a concerted metallation-deprotonation mechanism, where copper stabilizes the transition state during C–H cleavage. This pathway avoids harsh lithiation conditions but requires stoichiometric copper and affords lower yields (52–65%) compared to traditional methods.

Critical Reaction Parameters

Temperature and Solvent Effects

Stoichiometry and Additives

-

Triethylamine scavenges HCl during phosphine quenching, minimizing protonation of lithio intermediates.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

-

Optical Rotation : [α]²⁵D = ±229° (c = 0.3, benzene) for enantiopure BINAP.

-

HPLC : Chiralpak® AD-H column (hexane/isopropanol) resolves enantiomers with baseline separation.

Comparative Evaluation of Methods

Challenges and Optimization Opportunities

Racemization During Synthesis

Heating above 150°C induces racemization via binaphthyl bond rotation. Low-temperature protocols (<0°C) preserve chirality but prolong reaction times.

Phosphine Oxidation Risks

Trace oxygen oxidizes P(III) to P(V). Rigorous argon purging and glovebox techniques maintain phosphine integrity.

Industrial-Scale Considerations

Cost-Benefit Analysis

Q & A

Q. What are the standard synthetic routes for preparing racemic BINAP, and how can purity be optimized?

Racemic BINAP is synthesized via a two-step procedure involving the reaction of 2,2'-dihydroxy-1,1'-binaphthyl with chlorodiphenylphosphine in toluene under reflux. A key optimization step includes using 1,1,3,3-tetramethyldisiloxane as a reducing agent at 85°C for 20 hours, followed by hydrolysis with sodium hydroxide, achieving yields up to 91% . Purity is enhanced by recrystallization from hot toluene under inert gas, with characterization via melting point (283–286°C) and NMR spectroscopy .

Q. How should BINAP be stored to maintain stability in catalytic applications?

BINAP is sensitive to oxidation and moisture. Storage under inert atmosphere (e.g., nitrogen or argon) at room temperature is critical to prevent phosphine oxidation, which degrades its ligand efficacy. Handling in a glovebox or using Schlenk techniques is recommended for air-sensitive reactions .

Q. What are the primary applications of BINAP in palladium-catalyzed reactions?

BINAP serves as a bidentate phosphine ligand in palladium-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination. For example, combining BINAP with Pd(OAc)₂ and Cs₂CO₃ in toluene enables efficient C–N bond formation. The ligand’s bulky binaphthyl backbone facilitates steric control, improving substrate scope and reaction efficiency .

Advanced Research Questions

Q. How does BINAP’s chirality influence enantioselectivity in asymmetric catalysis?

The axial chirality of (R)- or (S)-BINAP induces enantioselectivity by creating a chiral environment around transition metals like Ru or Rh. In asymmetric hydrogenation, the ligand’s binaphthyl framework dictates the spatial arrangement of substrates, achieving enantiomeric excess (ee) values >95% in ketone reductions . For instance, Kitamura’s work demonstrated that BINAP-Rh complexes enable stereoselective hydrogenation of α,β-unsaturated carboxylic acids .

Q. What methodologies resolve contradictions in catalytic activity between BINAP and other chiral ligands?

Comparative studies require systematic screening of reaction parameters (e.g., solvent, base, metal precursor). For example, BINAP may outperform Josiphos ligands in certain Suzuki–Miyaura couplings due to its rigid backbone, which stabilizes metal intermediates. Kinetic studies (e.g., turnover frequency measurements) and X-ray crystallography of metal complexes can elucidate mechanistic differences .

Q. How do BINAP-containing palladium complexes differ in reactivity based on counterion selection?

Counterions (e.g., Cl⁻ vs. Br⁻) in complexes like [(R)-BINAP]PdX₂ (X = Cl, Br) modulate electrophilicity and solubility. Dichloropalladium(II) complexes are preferred for polar solvents (e.g., DMF), while dibromo analogs may enhance activity in nonpolar media. Stability and catalytic efficiency are assessed via cyclic voltammetry and reaction kinetics .

Q. What strategies address low enantioselectivity in BINAP-mediated asymmetric allylic alkylation?

Low ee values often arise from poor substrate-ligand matching. Computational modeling (DFT) can predict transition-state geometries to guide ligand modifications. For example, introducing electron-withdrawing groups on BINAP’s phenyl rings improves π-backbonding with metals, enhancing stereocontrol. Experimental validation via high-throughput screening is recommended .

Methodological Notes

- Characterization: Use ³¹P NMR to confirm BINAP’s coordination to metals (δ ~20–30 ppm for free ligand vs. δ <0 ppm for metal-bound) .

- Troubleshooting: If catalytic activity declines, test for ligand oxidation via IR spectroscopy (P=O stretch at ~1150 cm⁻¹) and regenerate using reducing agents like silanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.